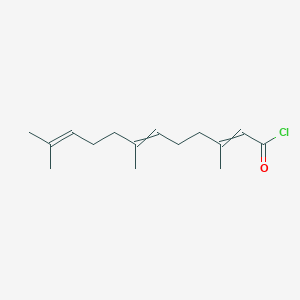
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by their structure, which includes three isoprene units. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride typically involves the chlorination of 3,7,11-Trimethyldodeca-2,6,10-trienoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which facilitate the conversion of the carboxylic acid group to the acyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the continuous addition of the chlorinating agent to the reaction mixture, maintaining a controlled temperature and pressure to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane).
Reduction: Reducing agents (LiAlH₄), solvent (ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone).
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various biochemical assays and synthetic applications.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify enzyme activity by acylating active site residues.
Proteins: It can modify protein function by acylating lysine or cysteine residues.
Cellular Pathways: The compound can influence cellular signaling pathways by modifying key regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
3,7,11-Trimethyldodeca-2,6,10-trienoyl chloride is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:
Farnesoic acid: A related sesquiterpenoid with similar structural features but different reactivity.
Nerolidol: Another sesquiterpenoid with distinct applications in the fragrance industry.
Geranylgeranyl chloride: A compound with similar acyl chloride functionality but different chain length and reactivity.
Eigenschaften
CAS-Nummer |
52537-34-5 |
|---|---|
Molekularformel |
C15H23ClO |
Molekulargewicht |
254.79 g/mol |
IUPAC-Name |
3,7,11-trimethyldodeca-2,6,10-trienoyl chloride |
InChI |
InChI=1S/C15H23ClO/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3 |
InChI-Schlüssel |
SDISMKKAORUZGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CC(=O)Cl)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


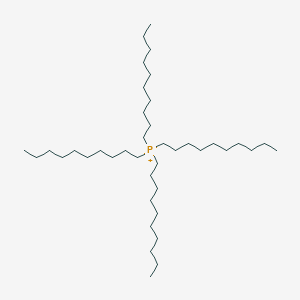
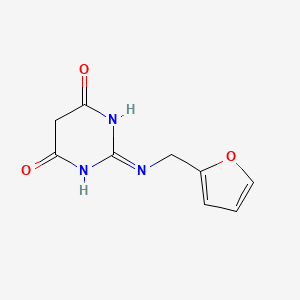
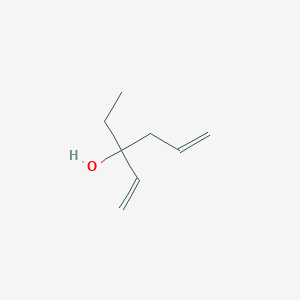
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)

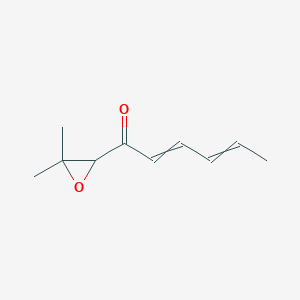
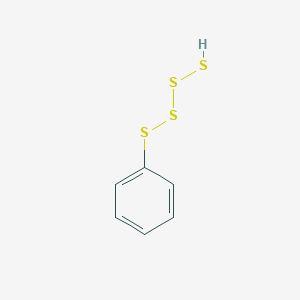
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
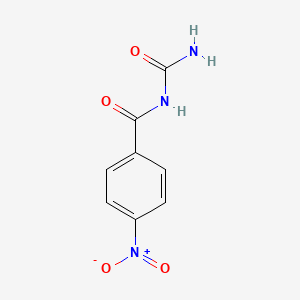


![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
